molecular formula C7H3FINS B13482417 4-Fluoro-2-iodo-1-isothiocyanatobenzene

4-Fluoro-2-iodo-1-isothiocyanatobenzene

Cat. No.: B13482417
M. Wt: 279.08 g/mol
InChI Key: XVGUQHOLWGXMIP-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3FINS and a molecular weight of 279.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and isothiocyanate functional groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-1-isothiocyanatobenzene typically involves the introduction of fluorine, iodine, and isothiocyanate groups onto a benzene ring. One common method involves the reaction of 4-fluoroiodobenzene with thiophosgene (CSCl2) in the presence of a base such as triethylamine (Et3N). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-1-isothiocyanatobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

Scientific Research Applications

4-Fluoro-2-iodo-1-isothiocyanatobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-1-isothiocyanatobenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to form covalent bonds with biological molecules, making it useful for labeling and tracking purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodo-1-isothiocyanatobenzene is unique due to the presence of all three functional groups (fluorine, iodine, and isothiocyanate) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C7H3FINS

Molecular Weight

279.08 g/mol

IUPAC Name

4-fluoro-2-iodo-1-isothiocyanatobenzene

InChI

InChI=1S/C7H3FINS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H

InChI Key

XVGUQHOLWGXMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)N=C=S

Origin of Product

United States

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